molecular formula C14H12N2O2S B1225049 2-(6-Imidazo[2,1-b]thiazolyl)acetic acid (phenylmethyl) ester

2-(6-Imidazo[2,1-b]thiazolyl)acetic acid (phenylmethyl) ester

Cat. No. B1225049
M. Wt: 272.32 g/mol
InChI Key: ILVSHUWRJRWHCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-imidazo[2,1-b]thiazolyl)acetic acid (phenylmethyl) ester is a carboxylic ester. It derives from a benzyl alcohol.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • A group of ethyl imidazo[2,1-b]thiazole-6- and imidazo[2,1-b]benzothiazole-2-acetates were synthesized from substituted 2-aminothiazoles and 2-aminobenzothiazoles. These compounds were investigated for their anti-inflammatory activity (Abignente, Arena, & de Caprariis, 1976).
  • Synthesis of imidazo[2,1-b]benzothiazole carboxylic and acetic acids, derived from substituted 2-aminobenzothiazoles, was performed to evaluate their antiinflammatory, analgesic, and ulcerogenic activities (Grandolini et al., 1993).

Biological and Pharmacological Effects

  • Imidazo[2,1-b]thiazole derivatives were examined for their immunological effect on human T lymphocytes. Certain structural parameters, such as aryl moiety on C-6 with methoxy or nitro group and an ethyl ester on C-3, were found favorable for modulation of CD2 receptors (Harraga et al., 1994).
  • Investigation into antitumor agents led to the synthesis of allyl, propargyl, and cyanomethyl esters of imidazo[2,1‐b]thiazole‐5‐carboxylic acids, although they did not show significant antitumor activity under the studied conditions (Andreani et al., 1983).
  • Synthesis and evaluation of new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety revealed promising antimicrobial activities against various bacteria and fungi (Güzeldemirci & Küçükbasmacı, 2010).

properties

Product Name

2-(6-Imidazo[2,1-b]thiazolyl)acetic acid (phenylmethyl) ester

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

benzyl 2-imidazo[2,1-b][1,3]thiazol-6-ylacetate

InChI

InChI=1S/C14H12N2O2S/c17-13(18-10-11-4-2-1-3-5-11)8-12-9-16-6-7-19-14(16)15-12/h1-7,9H,8,10H2

InChI Key

ILVSHUWRJRWHCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC2=CN3C=CSC3=N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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